molecular formula C21H23F3N4O2 B2670594 4-[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2034440-34-9

4-[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B2670594
CAS No.: 2034440-34-9
M. Wt: 420.436
InChI Key: JUQAWVXSYUVBMX-UHFFFAOYSA-N
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Description

4-[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a trifluoromethyl group and a piperazine moiety linked to a phenyloxane carbonyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.

Scientific Research Applications

4-[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms. The goal is to develop scalable and cost-effective methods for producing the compound in large quantities while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 4-[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission and improving cognitive function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine stands out due to its trifluoromethyl group, which enhances its metabolic stability and bioavailability. Additionally, its unique combination of functional groups allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

(4-phenyloxan-4-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N4O2/c22-21(23,24)17-14-18(26-15-25-17)27-8-10-28(11-9-27)19(29)20(6-12-30-13-7-20)16-4-2-1-3-5-16/h1-5,14-15H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQAWVXSYUVBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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